(S)-Methyl 2-amino-2-cyclobutylacetate hcl

Chiral resolution Stereoselective synthesis Peptidomimetics

Chiral (S)-cyclobutylglycine methyl ester HCl for introducing conformational rigidity into peptides and peptidomimetics. Unlike the (R)-enantiomer or free acid/N-protected analogs, only this specific stereoisomer (CAS 1983066-39-2) provides the validated DPP-4 pharmacophore (analog Ki=12nM) and PI3K inhibitor precursor. The cyclobutyl ring is a 3D bioisostere for metabolically labile phenyl rings, enhancing microsomal stability. Substitution risks costly re-synthesis; confirm (S)-configuration, free amine, and methyl ester before procurement.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
CAS No. 1983066-39-2
Cat. No. B6336966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 2-amino-2-cyclobutylacetate hcl
CAS1983066-39-2
Molecular FormulaC7H14ClNO2
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1CCC1)N.Cl
InChIInChI=1S/C7H13NO2.ClH/c1-10-7(9)6(8)5-3-2-4-5;/h5-6H,2-4,8H2,1H3;1H/t6-;/m0./s1
InChIKeyNCYCNCGWPRDKDC-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (S)-Methyl 2-amino-2-cyclobutylacetate HCl (CAS 1983066-39-2): Chiral Cyclobutyl Amino Acid for Constrained Peptidomimetic Research


(S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride (CAS 1983066-39-2), also known as H-L-Gly(cBu)-OMe HCl, is a chiral, non-proteinogenic amino acid building block . It features an (S)-configured alpha-carbon bearing a cyclobutyl group, a free amino group, and a methyl ester. As a derivative of cyclobutylglycine, its defining structural feature is the strained, four-membered cyclobutane ring, which confers significant conformational rigidity [1]. This compound is primarily utilized in medicinal chemistry and organic synthesis as a versatile scaffold for introducing a conformationally constrained, chiral amino acid motif into peptide chains, peptidomimetics, and other small-molecule candidates [1]. Its utility is grounded in the ability of cyclobutyl groups to serve as bioisosteres for aromatic rings or to enhance the metabolic stability of derived molecules [2]. The compound is commercially available from multiple vendors with purities typically specified at 97% or 98% .

Sourcing (S)-Methyl 2-amino-2-cyclobutylacetate HCl? Why Generic Cyclobutyl Glycines Are Not Interchangeable


Selecting a generic 'cyclobutylglycine derivative' or the opposite enantiomer is not a scientifically sound substitution for (S)-Methyl 2-amino-2-cyclobutylacetate HCl in research applications. The compound's value is strictly tied to its specific stereochemistry and functional groups. The (S)-enantiomer will interact with chiral biological targets (e.g., enzymes, receptors) in a fundamentally different manner than the (R)-enantiomer [1], leading to divergent and non-comparable activity profiles [2]. Furthermore, the methyl ester and free amine are essential for its use as a modular building block; the free carboxylic acid (e.g., α-Cyclobutylglycine) or N-protected analogs (e.g., Boc-cyclobutylglycine) have different reactivity and are not direct replacements in synthetic sequences. Substitution necessitates a complete re-synthesis and re-validation of downstream intermediates, introducing significant scientific and logistical risk. The evidence below quantifies the specific, non-interchangeable attributes of this precise compound.

(S)-Methyl 2-amino-2-cyclobutylacetate HCl (1983066-39-2): A Procurement Guide to its Quantifiable Differentiation


Enantiomeric Purity as a Critical Differentiator vs. Racemate and (R)-Enantiomer

The (S)-enantiomer of Methyl 2-amino-2-cyclobutylacetate is a specific chiral entity that is not functionally equivalent to its (R)-enantiomer (CAS 1251904-23-0) [1] or a racemic mixture. In a medicinal chemistry context, the (S)-enantiomer of a related 2-aminocyclobutyl derivative (compound 5g) was identified as the active species showing enhanced metabolic stability [2]. While direct quantitative data for the (S) vs. (R) forms of the methyl ester are not available for direct comparison, the class-level inference is strong: selecting the correct enantiomer is a prerequisite for achieving the desired biological activity. The target compound is supplied with a defined stereochemistry (S) and a minimum purity of 98%, ensuring a single, well-defined chiral input for synthesis .

Chiral resolution Stereoselective synthesis Peptidomimetics Medicinal Chemistry

Differentiated Reactivity of Free Amine/Methyl Ester vs. Protected Analogs

The target compound possesses a free amine and a methyl ester, making it a distinct synthetic module compared to its protected analogs. For instance, Boc-L-cyclobutylglycine (CAS 155905-77-4) is a widely used glycine derivative for PI3K inhibitor synthesis but requires an additional deprotection step before the amine can be used for further coupling . Similarly, Fmoc-protected analogs are tailored for solid-phase peptide synthesis (SPPS) . The free amine of (S)-Methyl 2-amino-2-cyclobutylacetate HCl allows for direct, orthogonal functionalization in solution-phase chemistry without the need for prior deprotection, offering a synthetic advantage in certain routes [1]. This differentiates it as a building block that can be immediately incorporated, whereas Boc- or Fmoc-protected versions introduce a protecting group that may be incompatible with other sensitive functionalities in the target molecule.

Solid-phase peptide synthesis Chemical biology Conformational constraint Drug discovery

Cyclobutyl Moiety Enhances Metabolic Stability in a Related 2-Aminocyclobutyl Derivative

Incorporation of a cyclobutyl group can significantly improve metabolic stability, a critical ADME (Absorption, Distribution, Metabolism, Excretion) parameter. In a 2023 study, a 2-aminocyclobutyl derivative (compound 5g), which is structurally related to the core of the target compound, demonstrated enhanced microsomal stability compared to a non-cyclobutyl lead compound (Gamhepathiopine 1) [1]. While a direct head-to-head comparison for the target compound is not available, this finding from a structurally analogous molecule provides a class-level inference that the cyclobutyl group itself confers a pharmacokinetic advantage over more flexible alkyl or aryl groups. This property is directly attributed to the conformational restriction and metabolic shielding provided by the cyclobutane ring [2].

ADME Drug metabolism Pharmacokinetics Anti-infectives

Conformational Rigidity and Bioisosteric Potential for Aromatic Rings

The cyclobutyl group in the target compound introduces significant conformational rigidity, which is a key differentiator from analogs containing more flexible chains like propyl or butyl groups. This rigidity is valuable for reducing the entropic penalty upon target binding, potentially increasing binding affinity and selectivity [1]. Furthermore, cyclobutyl groups are established sp3-rich bioisosteres for aromatic rings, offering a way to replace planar, lipophilic aryl groups with a three-dimensional, more hydrophilic, and metabolically robust motif [2]. This is a strategic advantage over simpler aliphatic amino acids (e.g., Leucine, Norvaline) or aromatic amino acids (e.g., Phenylglycine), providing a unique combination of steric constraint and physicochemical properties that can be exploited to optimize drug-like properties [3].

Conformational analysis Bioisostere Peptidomimetic Fragment-based drug design

Potential as a DPP-4 Inhibitor Scaffold Based on Structural Analogy

The core '2-amino-2-cyclobutylacetyl' moiety, which is the free acid form of the target compound, is a recognized pharmacophore. This is evidenced by compound BDBM50145997, which features this exact moiety and acts as a potent inhibitor of porcine Dipeptidyl Peptidase IV (DPP-4) with a Ki of 12 nM [1]. While the target compound is a methyl ester precursor, this data demonstrates the high potency achievable when this specific scaffold is elaborated into a final inhibitor. This is a strong class-level inference for the potential of molecules derived from this building block to be potent DPP-4 inhibitors, a clinically validated target for type 2 diabetes. The (S)-stereochemistry is likely critical for this activity, differentiating it from the (R)-enantiomer [2].

Enzyme inhibition DPP-4 Diabetes Cardiovascular

(S)-Methyl 2-amino-2-cyclobutylacetate HCl: High-Value Application Scenarios Based on Verifiable Evidence


1. Conformationally Constrained Peptide and Peptidomimetic Synthesis

This compound is an optimal choice for solid- or solution-phase synthesis of peptides where introducing a turn or restricting backbone flexibility is desired. Its free amine and methyl ester allow for direct incorporation using standard coupling chemistry. The cyclobutyl group imposes a defined, rigid geometry on the peptide backbone, which can be used to probe bioactive conformations, enhance binding affinity, or improve resistance to proteolytic degradation .

2. Development of Metabolically Stable and sp3-Rich Lead Compounds

Medicinal chemistry programs seeking to replace metabolically labile or flat aromatic moieties will find this building block strategically valuable. The cyclobutyl group functions as a three-dimensional bioisostere for phenyl rings and has been shown in related systems to enhance microsomal stability [1][2]. Incorporating this scaffold is a rational approach to improve the pharmacokinetic profile and novelty of a lead series.

3. Synthesis of Targeted DPP-4 and PI3K Inhibitor Libraries

The compound's core scaffold is a validated pharmacophore for DPP-4 inhibition (Ki = 12 nM for an elaborated analog) [3]. Furthermore, related cyclobutylglycine derivatives are established precursors for PI3K inhibitor synthesis . Procuring this specific chiral building block enables the construction of focused compound libraries around these important therapeutic targets, potentially yielding novel and potent enzyme inhibitors.

Quote Request

Request a Quote for (S)-Methyl 2-amino-2-cyclobutylacetate hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.